molecular formula C11H17F2NO4 B2900123 2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid CAS No. 1780345-54-1

2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid

Cat. No. B2900123
CAS RN: 1780345-54-1
M. Wt: 265.257
InChI Key: OIHFYVFPPURWTK-UHFFFAOYSA-N
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Description

“2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” is a complex organic compound. The “Boc” in the name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” is complex due to the presence of the Boc group and the difluoropyrrolidinyl group. The Boc group consists of a carbamate structure, which is an ester derived from carbamic acid . The difluoropyrrolidinyl group contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The Boc group in “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” can be removed under acidic conditions . This process involves the formation of a tert-butyl cation, which can be quenched by a suitable trapping agent . The removal of the Boc group allows for further reactions with the amine group .

Mechanism of Action

Target of Action

The boc group (tert-butyloxycarbonyl) is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The Boc group in the compound serves as a protecting group for amines, preventing them from undergoing unwanted reactions during synthesis . The Boc group can be added to amines under various conditions, and its removal can be achieved with strong acids such as trifluoroacetic acid . This interaction with its targets allows for transformations of other functional groups .

Biochemical Pathways

For instance, it could potentially affect the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The boc group’s stability under various conditions may influence the compound’s bioavailability.

Result of Action

The boc group’s role in protecting amines suggests that it may prevent unwanted reactions involving amines, thereby influencing the overall outcome of a given synthetic process .

Action Environment

The action of 2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be achieved under specific conditions, such as the presence of certain bases or acids . Therefore, factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for a similar compound, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Future Directions

The future directions for the use and study of “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” would depend on the specific research or industrial context. In general, there is ongoing interest in the development of new synthetic methods and applications for Boc-protected compounds . Further studies could also explore the properties and potential uses of the difluoropyrrolidinyl group.

properties

IUPAC Name

2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(4-8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHFYVFPPURWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid

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